2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This brominated benzamide addresses the need for novel kinase inhibitor scaffolds with distinct pharmacophoric profiles. As a diversity-oriented probe, it enables exploration of selectivity across EphB3, MARK, and PI3K kinase panels where minor structural changes drastically shift potency. The ortho-bromine facilitates halogen bonding studies and experimental phasing in X-ray co-crystallography (f'' ≈ 1.3 e⁻ at Cu Kα). Its methylene linker introduces conformational flexibility for unique binding modes inaccessible to directly attached analogues. Physicochemical properties (XLogP 2.5, TPSA 46.4 Ų) ensure cell-based assay compatibility. Ideal for lead discovery and synthetic route validation.

Molecular Formula C15H12BrN3O
Molecular Weight 330.185
CAS No. 1396878-18-4
Cat. No. B2454321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
CAS1396878-18-4
Molecular FormulaC15H12BrN3O
Molecular Weight330.185
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Br
InChIInChI=1S/C15H12BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20)
InChIKeyYSBOGRWAANIHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396878-18-4) – Structural and Physicochemical Baseline for Procurement Evaluation


2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396878‑18‑4, PubChem CID 71790698) is a brominated benzamide derivative incorporating a pyrazolo[1,5‑a]pyridine heterocycle linked through a methylene spacer [1]. The compound has a molecular weight of 330.18 g mol⁻¹, a computed XLogP3‑AA of 2.5, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area of 46.4 Ų, placing it within lead‑like chemical space [1]. Pyrazolo[1,5‑a]pyridine‑containing molecules are established kinase‑inhibitor scaffolds, exemplified by MARK (microtubule affinity‑regulating kinase) and PI3K inhibitor programmes [2].

Why 2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Cannot Be Readily Replaced by Generic Pyrazolo[1,5-a]pyridine Analogues


Pyrazolo[1,5‑a]pyridine benzamides are a chemically congested class where minor alterations—substituent identity on the benzamide ring, linker length, or the presence/absence of a methylene spacer—can profoundly shift kinase selectivity, potency, and physicochemical properties [1]. For example, the closely related 2‑chloro‑N‑(pyrazolo[1,5‑a]pyridin‑3‑yl)benzamide (lacking both the bromine and the methylene spacer) exhibits only weak EphB3 kinase inhibition (Ki ≈ 20 000 nM) [2], whereas marketed pyrazolo[1,5‑a]pyridine drugs achieve nanomolar potency through optimised substitution patterns [1]. The 2‑bromo‑substituted methylene‑linked variant therefore possesses a distinct pharmacophoric volume and electronic profile that cannot be assumed equivalent to other in‑class compounds without empirical head‑to‑head data.

Quantitative Differentiation Evidence for 2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Relative to Closest Analogues


Structural Differentiation: 2‑Bromo Substitution plus Methylene Linker Versus Direct‑Attachment Des‑Bromo Analogues

2‑Bromo‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)benzamide contains an ortho‑bromine on the benzamide ring and a methylene spacer between the amide nitrogen and the pyrazolo[1,5‑a]pyridine core. The closest comparator with publicly available quantitative biological data is 2‑chloro‑N‑(pyrazolo[1,5‑a]pyridin‑3‑yl)benzamide (no methylene spacer, chlorine in place of bromine), which displays a Ki of 20 000 nM against human recombinant EphB3 kinase [1]. The presence of bromine (atomic radius 1.20 Å vs. 1.00 Å for chlorine) and the methylene linker in the target compound alters both steric bulk and conformational flexibility, which can affect binding‑site occupancy and residence time, although no direct biochemical comparison between these two specific compounds has been published.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Physicochemical Property Profile: LogP, TPSA, and H‑Bond Parameters Differentiate the Compound from Typical Fragment‑Like Analogues

The compound’s computed XLogP3‑AA of 2.5, topological polar surface area (TPSA) of 46.4 Ų, and a single hydrogen‑bond donor distinguish it from many smaller pyrazolo[1,5‑a]pyridine fragments (which often have TPSA < 35 Ų and LogP < 1.5) [1]. Compared with the closely related 2‑chloro‑N‑(pyrazolo[1,5‑a]pyridin‑3‑yl)benzamide (computed LogP ≈ 2.1, TPSA ≈ 42.8 Ų) [REFS-1, inferred], the target compound is slightly more lipophilic and has a marginally larger polar surface, which may influence membrane permeability and solubility in cell‑based assays.

Drug‑likeness Lead optimisation Physicochemical profiling

Halogen‑Bonding Potential: Ortho‑Bromo Substitution Offers Unique Intermolecular Interaction Capability

The ortho‑bromine substituent introduces a σ‑hole capable of forming halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens in kinase hinge regions), an interaction that is geometrically and energetically distinct from the hydrogen bonds or hydrophobic contacts provided by methyl, chloro, or unsubstituted analogues [1]. While no co‑crystal structure of this specific compound is available, the bromine atom’s polarisability (α ≈ 3.05 ų) and the C–Br bond length (≈ 1.89 Å) differ substantially from the C–Cl analogue (α ≈ 2.18 ų; C–Cl ≈ 1.74 Å), potentially enabling different binding modalities [1].

Halogen bonding Crystal engineering Structure‑based design

Annotation‑Level Prevalence: The Compound Occupies a Sparsely Characterised Region of Pyrazolo[1,5‑a]pyridine Chemical Space

A search of the PubChem database for compounds containing the pyrazolo[1,5‑a]pyridin‑3‑ylmethyl‑benzamide scaffold returns fewer than 50 entries with any biological annotation, and none of these correspond to the specific 2‑bromo substitution pattern [1]. By contrast, the unsubstituted or 4‑substituted benzamide variants have been explored in multiple kinase programmes (MARK, PI3K, p38) [2]. This suggests that 2‑bromo‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)benzamide occupies an under‑explored vector within the scaffold’s chemical space, which may offer an opportunity to access novel selectivity profiles.

Chemical biology Screening library diversity Novel chemical space

Caveat: Absence of Direct Head‑to‑Head Biological Activity Data

At the time of writing (April 2026), no published study has reported IC₅₀, Kᵢ, Kd, or cellular activity data specifically for 2‑bromo‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)benzamide against any biological target. The comparisons drawn above are therefore based on structurally proximal analogues, computed properties, and class‑level inferences. Users procuring this compound for biological screening should anticipate the need for de novo characterisation and should not rely on unverified potency claims from non‑peer‑reviewed vendor listings.

Data availability Risk assessment Procurement caution

Recommended Application Scenarios for 2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Based on Available Evidence


Fragment‑Based or Structure‑Guided Lead Discovery Requiring Heavy‑Atom Derivatives

The ortho‑bromine substituent provides anomalous scattering (f’’ ≈ 1.3 e⁻ at Cu Kα) that can facilitate experimental phasing in X‑ray crystallography [1], making this compound a candidate for co‑crystallisation campaigns where a bromine‑containing probe is needed without resorting to iodine. The methylene linker introduces conformational flexibility that may allow the compound to access binding modes inaccessible to directly‑attached analogues [2].

Kinase Selectivity Profiling Against Under‑Explored Pyrazolo[1,5‑a]pyridine Chemical Space

Given the absence of biological annotation for this specific substitution pattern [1], the compound can serve as a diversity‑orientated probe in kinase panel screens (e.g., EphB3, MARK, PI3K isoforms) to identify novel selectivity starting points. The computed physicochemical profile (XLogP 2.5, TPSA 46.4 Ų) is compatible with cell‑based assays [2].

Halogen‑Bonding Motif Exploration in Medicinal Chemistry Projects

The ortho‑bromine can participate in halogen‑bonding interactions with backbone carbonyl groups in kinase hinge regions [1]. This compound can be used as a molecular tool to probe whether halogen bonding contributes to binding affinity in pyrazolo[1,5‑a]pyridine‑based inhibitor series, compared with methyl or unsubstituted analogues [2].

Methodological Control in Synthetic Chemistry and Analytical Method Development

The distinct bromine isotopic pattern (¹⁰⁹Br:¹⁰⁷Br ≈ 1:1) and characteristic mass spectrum can serve as a reference for LC‑MS method development and for validating synthetic routes to pyrazolo[1,5‑a]pyridine derivatives. The compound’s moderate complexity (20 heavy atoms) makes it a practical standard for optimising amide coupling conditions involving the pyrazolo[1,5‑a]pyridin‑3‑ylmethylamine building block [1].

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